An In-depth Technical Guide to the Chemical and Physical Properties of Methyl (4E)-oct-4-enoate
An In-depth Technical Guide to the Chemical and Physical Properties of Methyl (4E)-oct-4-enoate
Introduction
Methyl (4E)-oct-4-enoate, a monounsaturated fatty acid methyl ester, represents a class of organic molecules with significant relevance in chemical synthesis, flavor and fragrance industries, and as a building block in the development of more complex bioactive molecules. The stereochemistry of the double bond at the C4-C5 position profoundly influences its physical properties and chemical reactivity. This guide provides a comprehensive overview of the chemical and physical characteristics of the (E)-isomer, offering field-proven insights and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.
Molecular Structure and Isomerism
The fundamental structure of methyl oct-4-enoate consists of an eight-carbon chain with a methyl ester at one terminus and a carbon-carbon double bond between the fourth and fifth carbon atoms. The "(4E)" designation specifies the trans configuration of the substituents around this double bond, where the alkyl chains are on opposite sides. This is in contrast to its cis or "(Z)"-isomer.
Caption: General workflow for the synthesis of methyl (4E)-oct-4-enoate.
A plausible synthetic route involves the nickel-catalyzed cross-coupling of an organoborane (derived from a terminal alkyne) with an alkyl halide. [1]This approach allows for the stereospecific formation of the (E)-alkene.
Experimental Protocols for Characterization
The following protocols outline standard laboratory procedures for determining the key physical and spectroscopic properties of methyl (4E)-oct-4-enoate.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer (0-250 °C)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
Procedure:
-
Place a small amount (0.5-1 mL) of methyl (4E)-oct-4-enoate into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in the Thiele tube containing the heating oil.
-
Gently heat the side arm of the Thiele tube. [2]6. Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. [2]
Determination of Density
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with methyl (4E)-oct-4-enoate, bring it to the same constant temperature, adjust the volume, dry the exterior, and weigh it (m₃).
-
Calculate the density using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Sample Preparation:
-
Dissolve 5-10 mg of methyl (4E)-oct-4-enoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). [3][4]2. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. [3]3. Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR (Proton NMR) - Predicted Chemical Shifts:
-
~5.4 ppm (m, 2H): Olefinic protons (-CH=CH-). The coupling constant for the trans-protons is expected to be in the range of 12-18 Hz.
-
3.67 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~2.3 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
-
~2.0 ppm (m, 4H): Methylene protons adjacent to the double bond (-CH₂-CH=CH-CH₂-).
-
~0.9 ppm (t, 3H): Terminal methyl protons (-CH₂-CH₃).
Sample Preparation (Neat Liquid Film):
-
Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr). [5][6]2. Place a second salt plate on top to create a thin liquid film. [5][6]3. Mount the plates in the spectrometer's sample holder.
Expected Characteristic Absorption Bands:
-
~3010 cm⁻¹ (weak): C-H stretch of the vinylic C-H bonds.
-
2950-2850 cm⁻¹ (medium-strong): C-H stretches of the aliphatic CH₂ and CH₃ groups.
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~1740 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.
-
~1650 cm⁻¹ (weak-medium): C=C stretch of the trans double bond.
-
~1170 cm⁻¹ (strong): C-O stretch of the ester.
-
~965 cm⁻¹ (medium): C-H out-of-plane bending of the trans-alkene, a diagnostic peak for the (E)-isomer.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile. [7]2. The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatography system.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
m/z = 156: Molecular ion (M⁺).
-
m/z = 125: Loss of the methoxy group (-OCH₃).
-
m/z = 97: McLafferty rearrangement, a characteristic fragmentation of esters.
-
m/z = 74: A common fragment for methyl esters.
-
Other fragments corresponding to the cleavage of the alkyl chain.
Safety and Handling
Unsaturated esters should be handled with appropriate laboratory precautions.
-
Handling: Work in a well-ventilated area, preferably a fume hood. [8]Avoid inhalation of vapors and contact with skin and eyes. [8]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition. [8]* Toxicity: While specific toxicity data for methyl (4E)-oct-4-enoate is not readily available, related unsaturated fatty acid esters have been studied. In general, increased unsaturation can correlate with increased toxicity, potentially due to lipid peroxidation products. [9][10]However, simple monounsaturated esters are generally considered to have low acute toxicity. [11][12]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide provides a detailed overview of the chemical and physical properties of methyl (4E)-oct-4-enoate, along with practical, step-by-step protocols for its characterization. The emphasis on the stereochemistry of the double bond and the provision of estimated and predicted data where experimental values are lacking offer a valuable resource for researchers. The inclusion of detailed experimental workflows and safety information ensures that this guide is not only informative but also a practical tool for the laboratory setting.
References
-
PubChem. Methyl oct-4-enoate. National Center for Biotechnology Information. [Link].
-
Hardwick, S. J., et al. (1995). Toxicity of Polyunsaturated Fatty Acid Esters for Human Monocyte-Macrophages: The Anomalous Behaviour of Cholesteryl Linolenate. FEBS Letters, 362(2), 193-196. [Link].
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Hardwick, S. J., et al. (1995). Toxicity of Polyunsaturated Fatty Acid Esters for Human Monocyte-Macrophages: The Anomalous Behaviour of Cholesteryl Linolenate. Europe PMC. [Link].
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Di Franco, T., Epenoy, A., & Hu, X. (2015). Synthesis of E-Alkyl Alkenes from Terminal Alkynes via Ni-Catalyzed Cross-Coupling of Alkyl Halides with B-Alkenyl-9-borabicyclo[3.3.1]nonanes. Organic Letters, 17(19), 4910-4913. [Link].
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Vedantu. (2024). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link].
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JoVE. (2020). Boiling Points. [Link].
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Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). [Link].
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JoVE. (2015). Determining the Density of a Solid and Liquid. [Link].
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link].
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University of Toronto. (n.d.). How to Prepare Samples for NMR. [Link].
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University College London. (n.d.). Sample Preparation. [Link].
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Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. [Link].
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Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link].
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ChemView, Environmental Protection Agency. (n.d.). ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci. [Link].
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Lener, M., et al. (2016). Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis. The American Journal of Pathology, 186(4), 874-884. [Link].
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